
3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline" is a derivative of 2-oxoindoline, which is a core structure in various biologically active compounds. The presence of the methoxyphenoxy group suggests potential for increased molecular interactions, possibly affecting the biological activity of the compound.
Synthesis Analysis
The synthesis of related 2-oxoindoline derivatives has been reported in the literature. For instance, a one-pot, three-component reaction has been described for the synthesis of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives under catalyst-free conditions, which indicates the potential for efficient synthesis of complex 2-oxoindoline derivatives . Additionally, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide demonstrates the reactivity of 2-oxoindoline with hydrazides under acidic conditions .
Molecular Structure Analysis
The molecular structure of oxoindole derivatives has been extensively studied. For example, the determination of the structure of oxoindolyl α-hydroxy-β-amino acid derivatives reveals the importance of the relative configuration of stereogenic centers and the conformation of the amide group, which can adopt syn or anti conformations . These findings are crucial for understanding the 3D structure of "3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline" and its potential interactions.
Chemical Reactions Analysis
The reactivity of 2-oxoindoline derivatives in chemical reactions is well-documented. The Diels–Alder reaction of 3-methoxycarbonylmethylene-2-oxoindoline derivatives with unsymmetrical butadienes results in stereoisomeric adducts, indicating that 2-oxoindoline can participate in cycloaddition reactions . This knowledge can be applied to predict the reactivity of the compound in similar chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "3-(2-(4-Methoxyphenoxy)acetylhydrazidyl)-2-oxoindoline" are not directly reported, the properties of similar compounds can provide insights. For instance, the synthesis of 3,3-diphenyl-4- and 5-carboxy-2-oxoindoline-1-acetic acids and their derivatives has been explored, which could inform on the acidity, solubility, and potential for further derivatization of the compound . The physical properties such as melting point, solubility, and stability are often influenced by the substituents on the 2-oxoindoline core.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Methods : The compound is synthesized through reactions involving specific precursors such as 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide under controlled conditions. The structure is confirmed using techniques like NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Biological Activity and Application in Medicine
- Antimicrobial Properties : Certain derivatives of 2-oxoindoline have been evaluated for antimicrobial activities, showing significant results against various microbial strains (Noolvi et al., 2016).
- Antiviral Activity : Phenoxy acetic acid derivatives related to 2-oxoindoline have been tested for antiviral properties, although specific activities varied (Shahar Yar et al., 2009).
- Anticancer Potential : Research on 3-substituted-2-oxoindoline-based compounds has indicated potent inhibition of histone deacetylases, a target for anticancer drug development, showing higher cytotoxicity than certain existing drugs (Dung et al., 2015).
Chemical Properties and Reactions
- Chemical Reactions and Derivatives : The compound is involved in various chemical reactions like Diels–Alder reactions, forming stereoisomeric products which are useful in further chemical studies (Okada et al., 1979).
- Oxidation-Hydroxylation Studies : Palladium-catalyzed oxidation-hydroxylation of related indole compounds has been explored, yielding oxoindoline derivatives (Zhou et al., 2017).
Mécanisme D'action
Target of Action
A structurally similar compound, (1s,3r,4s,5s,7s)-4-{[2-(4-methoxyphenoxy)-2-methylpropanoyl]amino}adamantane-1-carboxamide, has been shown to target theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone .
Mode of Action
Based on the structural similarity to the aforementioned compound, it may interact with its target enzyme through a mechanism involvingnucleophilic substitution or free radical reactions .
Biochemical Pathways
Related compounds have been associated with theoxygenation of polyunsaturated fatty acids , a process that occurs as a result of oxidative stress and inflammation .
Result of Action
Related compounds have been shown to influencevascular functions and are produced during foam cell formation, which is a key event in the development of atherosclerosis .
Propriétés
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-11-6-8-12(9-7-11)24-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIAEJRNGYMDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)

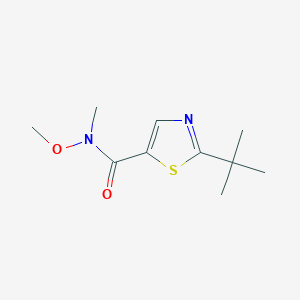
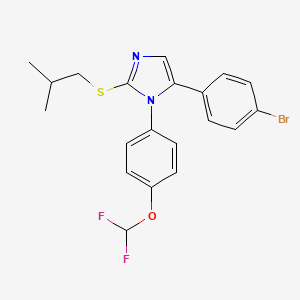
![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)
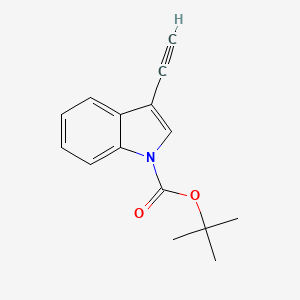
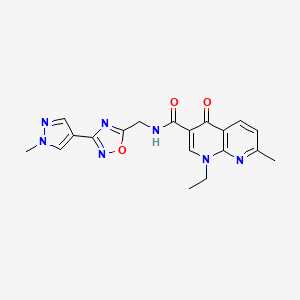

![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)
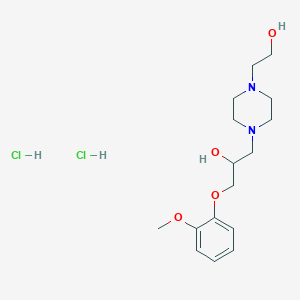

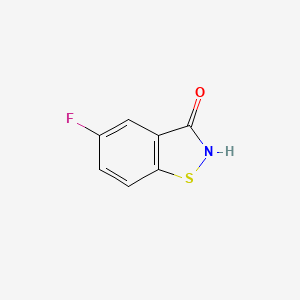
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)